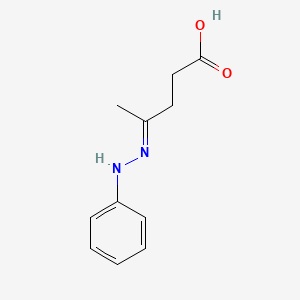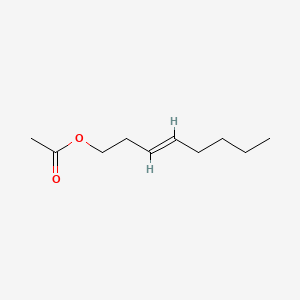
2'-Deoxy-2'-fluoro-5-iodocytidine
Übersicht
Beschreibung
2’-Deoxy-2’-fluoro-5-iodocytidine is a potent anti-hepatitis C virus (HCV) agent .
Synthesis Analysis
The synthesis of 2’-Deoxy-2’-fluoro-5-iodocytidine involves several steps. The process begins with the bromination of 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-d-arabinofuranoside, followed by reaction with silylated 5-fluorouracil and further modifications of the sugar moiety . The use of trimethysilyl triflate or trimethylsilyl perchlorate as a catalyst during the coupling of pyrimidine bases with a carbohydrate ring is known to achieve the highest yields of the biologically active β-isomers .Molecular Structure Analysis
The molecular formula of 2’-Deoxy-2’-fluoro-5-iodocytidine is C9H11FIN3O4 and its molecular weight is 371.1 g/mol.Physical And Chemical Properties Analysis
2’-Deoxy-2’-fluoro-5-iodocytidine is a yellow solid with a purity of ≥95%. It has a boiling point of 524.6±60.0°C at 760 mmHg and a density of 2.4±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Conformational Studies
2'-Deoxy-2'-fluoro-5-iodocytidine has been analyzed for its conformational properties. Studies by Lipnick and Fissekis (1980) using proton NMR spectroscopy indicated that the fluorine substituent in this compound results in a specific conformer mixture, distinct from other ara-C derivatives and 2'-deoxycytidine (Lipnick & Fissekis, 1980).
Antiviral Activity
Colacino and López (1983) evaluated 2'-Deoxy-2'-fluoro-5-iodocytidine for its antiviral activities against human cytomegalovirus (HCMV). Their study found that this compound demonstrated significant antiviral potency, indicating its potential as an anti-HCMV agent (Colacino & López, 1983).
Synthesis for Clinical Use
In the context of hepatitis C treatment, Wang et al. (2009) described an efficient synthesis method for PSI-6130, which is closely related to 2'-deoxy-2'-fluoro-5-iodocytidine. This synthesis is crucial for supporting clinical development efforts for HCV infection treatments (Wang et al., 2009).
DNA Transition Studies
Solodinin et al. (2019) synthesized 5-Fluoro-2′-deoxycytidine and used it to study B/Z-DNA transition, indicating its utility in understanding DNA structural changes (Solodinin et al., 2019).
Hepatitis C Virus Replicon Inhibition
Research byStuyver et al. (2004) showed that 2'-Deoxy-2'-fluorocytidine (FdC) is a potent inhibitor of the hepatitis C virus RNA replicon in culture. Their findings indicated that FdC treatment affects both a viral target and a cellular target, demonstrating its therapeutic potential in the context of hepatitis C (Stuyver et al., 2004).
Fluorinated Nucleotide Interactions
Lewis et al. (2011) explored the interactions of fluorinated nucleotide derivatives, including 2'-deoxy-2'-fluoro-nucleotides, with orotidine 5'-monophosphate decarboxylase. Their study provided insights into the biological activities of these compounds, which are of interest due to their antiviral and anticancer properties (Lewis et al., 2011).
Antiherpes Virus Activity
Watanabe et al. (1979) synthesized and evaluated a series of 2'-fluoro-substituted nucleosides, including 2'-deoxy-2'-fluoro-5-iodocytosine, for their activity against herpes simplex virus. The study showed that this compound was highly effective in suppressing viral replication, highlighting its potential as an antiviral agent (Watanabe et al., 1979).
DNA Synthesis Studies
Schmidt et al. (1992) described the chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine, demonstrating its use in studying the catalytic mechanism of DNA cytosine methyltransferases (Schmidt et al., 1992).
Role in DNA Radiosensitization
Kopyra and Keller (2014) investigated the role of fluoro-substituted nucleosides, including 2'-deoxy-2'-fluoro-nucleosides, in DNA radiosensitization for tumor radiation therapy. Their research provided insights into the mechanisms of action of these compounds in enhancing the effects of radiation therapy (Kopyra & Keller, 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FIN3O4/c10-5-6(16)4(2-15)18-8(5)14-1-3(11)7(12)13-9(14)17/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMSJJHKKXRFGV-UAKXSSHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FIN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415000 | |
| Record name | AG-H-25014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxy-2'-fluoro-5-iodocytidine | |
CAS RN |
80791-93-1 | |
| Record name | AG-H-25014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




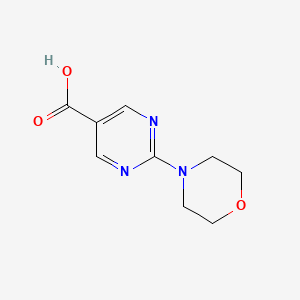
![2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1598773.png)
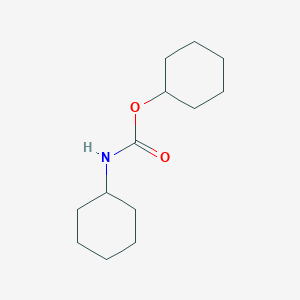
![5-[(2-chloro-5-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598775.png)
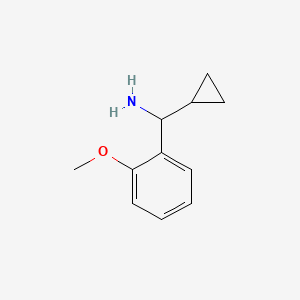
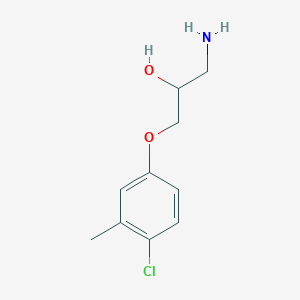
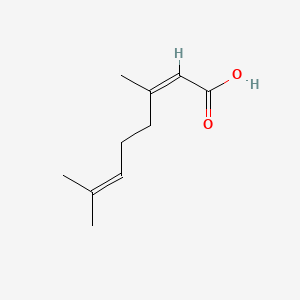
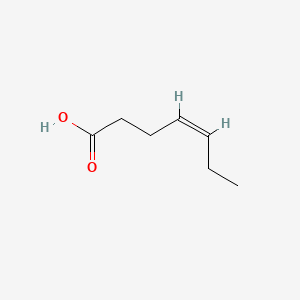
![1-Phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1598785.png)
![(5E)-1-(4-bromo-3-methylphenyl)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1598786.png)
